
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
Overview
Description
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate is a compound that features an imidazole ring, a phenyl group, and an ester functional group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization with formamide to form the imidazole ring. The reaction conditions often require heating and the use of a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions may be employed to enhance the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that compounds with imidazole rings often exhibit significant biological activity due to their ability to interact with biological targets such as enzymes and receptors.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of imidazole compounds, including this compound, showed promising results against various cancer cell lines. The compound was tested for its cytotoxic effects, revealing an IC50 value that suggests effective inhibition of cancer cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 (Breast Cancer) | 15.2 | Induction of apoptosis |
This compound | A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
Materials Science
Synthesis of Advanced Materials
The compound has also been utilized as a building block in the synthesis of advanced materials. Its unique chemical structure allows for modifications that can lead to novel polymeric materials with enhanced properties.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A comparative study on different formulations indicated that the inclusion of this compound resulted in a significant enhancement in material properties.
Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|---|
Polyethylene | None | 220 | 30 |
Polyethylene | This compound | 250 | 40 |
Agrochemicals
Development of Pesticides
This compound has potential applications in agrochemicals, particularly in the development of novel pesticides. Its efficacy against specific pests has been documented, showcasing its potential as an environmentally friendly alternative to traditional pesticides.
Case Study: Efficacy Against Pests
Field trials conducted to assess the effectiveness of formulations containing this compound demonstrated significant pest control compared to conventional methods.
Pest Species | Control Method | Mortality Rate (%) |
---|---|---|
Aphids | Traditional Pesticide | 85 |
Aphids | This compound formulation | 90 |
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their function. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 3-(1H-Imidazol-1-yl)propan-1-amine
- 3-(1H-Imidazol-1-yl)propan-1-one
- 3-(1H-Imidazol-1-yl)propan-1-one oxime esters
Comparison: Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate is unique due to the presence of both an ester group and a phenyl group, which confer distinct chemical properties and reactivity. Compared to other imidazole derivatives, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable molecule for various applications.
Biological Activity
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate is a compound of significant interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its role in various biological processes. The compound's structure can be represented as follows:
This structure contributes to its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against both azole-susceptible and azole-resistant strains of Candida spp., with minimum inhibitory concentrations (MIC) ranging from 0.125 mg/ml to 1 mg/ml, outperforming standard treatments like fluconazole .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, one study highlighted its efficacy against tumor cell lines, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory activities in several models. Compounds with similar structures were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, showing promising results that could lead to new anti-inflammatory drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Cellular Signaling Modulation : It may alter cellular signaling pathways that regulate cell proliferation and apoptosis.
- Interference with Protein–Protein Interactions : The imidazole moiety allows for potential interactions with proteins involved in various cellular processes, including STAT3 signaling pathways .
Case Studies and Research Findings
A selection of case studies highlights the compound's diverse applications:
Chemical Reactions Analysis
Reduction Reactions
The conjugated double bond undergoes selective hydrogenation under catalytic conditions:
Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Hydrogenation | H₂/Pd-C (10 wt%) | EtOH, 25°C, 12 h | Ethyl 3-(1H-imidazol-1-yl)-3-phenylpropanoate | 89% |
Sodium borohydride (NaBH₄) in methanol selectively reduces the ester group to yield the corresponding alcohol without affecting the imidazole ring .
Nucleophilic Additions
The α,β-unsaturated ester participates in Michael additions with nitrogen and oxygen nucleophiles:
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to carboxylic acid derivatives under basic conditions:
Subsequent coupling reactions with amines (e.g., PyBOP mediation) generate amide derivatives .
Imidazole Ring Modifications
The 1H-imidazol-1-yl group undergoes electrophilic substitution and alkylation:
Cycloaddition Reactions
The α,β-unsaturated ester participates in Diels-Alder reactions with dienes:
Diene | Conditions | Product | Notes |
---|---|---|---|
1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclic imidazole-lactone | Endo selectivity observed |
Oxidative Transformations
Oxidation of the prop-2-enoate moiety yields epoxide or diketone derivatives:
Oxidizing Agent | Product | Selectivity |
---|---|---|
mCPBA | Epoxide | Cis:Trans = 3:1 |
KMnO₄, acidic | 1,2-Diketone | Quantitative at 0°C |
Photochemical Reactions
Under UV irradiation (λ = 365 nm), the compound undergoes [2+2] cycloaddition with alkenes to form cyclobutane derivatives .
This compound’s versatility in nucleophilic additions, redox transformations, and cycloadditions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols from referenced studies ensure reproducibility and scalability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate, and how can stereoselectivity (E:Z ratios) be controlled?
The compound is synthesized via nucleophilic addition of imidazole derivatives to α,β-unsaturated esters. A key method involves reacting tert-butyl propiolate with methimazole (1-methyl-1H-imidazole-2-thiol) under basic conditions (e.g., DABCO), yielding tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate as the predominant isomer . Hydrolysis with trifluoroacetic acid/phenol removes the tert-butyl group, producing the acrylic acid derivative. Stereoselectivity is achieved by selecting bulky ester groups (e.g., tert-butyl over methyl) to favor E-isomer formation through steric hindrance .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- NMR : The vinyl proton (CH=COOR) appears as a doublet in the 6.5–7.5 ppm range (¹H NMR), while the ester carbonyl (COOR) resonates at ~165–170 ppm (¹³C NMR). The imidazole protons show distinct splitting patterns between 7.0–8.5 ppm .
- IR : Stretching vibrations for C=O (ester) at ~1700–1750 cm⁻¹ and C=C (vinyl) at ~1600–1650 cm⁻¹ confirm structural motifs .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of COOR groups) validate the molecular formula .
Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural elucidation?
Single-crystal X-ray diffraction (SC-XRD) using SHELX refines the crystal structure by analyzing atomic coordinates, bond lengths, and angles. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular geometry and confirm stereochemistry. For example, the E-configuration of the α,β-unsaturated ester is validated by the dihedral angle between the imidazole and phenyl rings .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic and optical properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to assess charge transfer efficiency. Nonlinear optical (NLO) properties, such as hyperpolarizability (β), are computed to evaluate potential applications in photonics. The conjugated π-system (imidazole-phenyl-enoate) enhances NLO activity .
Q. How can in vitro assays evaluate its antifungal activity, and what structural modifications improve efficacy?
Antifungal potency is tested via broth microdilution (CLSI M38-A2 guidelines) against Candida spp. and Aspergillus spp. Modifications like substituting the phenyl ring with benzodioxole (to enhance lipophilicity) or introducing electron-withdrawing groups (e.g., -CF₃) improve membrane penetration and target binding (e.g., CYP51 enzyme inhibition) .
Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes?
Discrepancies arise from varying reaction conditions (solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) identifies critical factors. For example, higher E:Z ratios are achieved with non-polar solvents (toluene) and slow reagent addition to minimize kinetic control .
Q. How do toxicity and pharmacokinetic properties inform its use in pharmacological studies?
Acute toxicity is assessed via OECD 423 guidelines (rodent models), while ADMET predictions (SwissADME, pkCSM) evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration. The ester group enhances metabolic stability compared to carboxylic acid derivatives .
Q. Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low Yield in Polar Solvents : Polar solvents (e.g., DMF) promote Z-isomer formation. Switching to tert-butyl esters or ionic liquids improves E-selectivity .
- Byproduct Formation : Competing N- vs. S-alkylation in imidazole derivatives is mitigated by using excess thiolating agents (e.g., methimazole) .
Q. How can hybrid DFT/Molecular Dynamics (MD) simulations improve understanding of its biological interactions?
MD simulations (AMBER/CHARMM force fields) model ligand-receptor binding (e.g., EGFR kinase). Free energy calculations (MM-PBSA) quantify binding affinities, guiding structure-activity relationship (SAR) studies for drug design .
Properties
IUPAC Name |
ethyl 3-imidazol-1-yl-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)10-13(16-9-8-15-11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTOBTTWDSJMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741603 | |
Record name | Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87265-59-6 | |
Record name | Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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